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Methyl 3-(diethylamino)propanoate is an organic compound characterized by the molecular formula and a molecular weight of approximately 159.23 g/mol. It features a diethylamino group attached to a propanoate backbone, making it a member of the ester functional group. This compound is often utilized in organic synthesis and can be found in various applications due to its unique chemical properties.
Methyl 3-(diethylamino)propanoate can be synthesized through various methods:
The applications of methyl 3-(diethylamino)propanoate include:
Interaction studies involving methyl 3-(diethylamino)propanoate focus on its reactivity with other chemical entities. These studies help understand its role in complex biological systems and its potential effects when combined with other compounds. Specific interactions may include:
Methyl 3-(diethylamino)propanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(dimethylamino)propanoate | Contains dimethylamino instead of diethylamino group. | |
| Ethyl 3-(diethylamino)propanoate | Similar structure but contains an ethyl group instead. | |
| Methyl 3-(morpholino)propanoate | Contains morpholine, affecting its biological properties. |
Methyl 3-(diethylamino)propanoate is unique due to its specific combination of diethylamino and propanoate functionalities, which may lead to distinct chemical reactivity and biological interactions compared to these similar compounds.
Methyl 3-(diethylamino)propanoate represents a significant organic compound within the class of amino acid esters, characterized by its unique structural features and systematic nomenclature [1]. This compound serves as a methyl ester derivative of beta-alanine with diethylamino substitution, positioning it within the broader category of tertiary amine-containing esters [2] [3].
The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 3-(diethylamino)propanoate, reflecting its fundamental structural components [1] [4]. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name indicates a propanoic acid derivative where the carboxyl group is esterified with methanol and the third carbon bears a diethylamino substituent [1].
The systematic classification places this compound within the carboxylic acid ester functional group category, specifically as a substituted propanoate ester [1]. The molecular formula C₈H₁₇NO₂ reflects the presence of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The structural arrangement consists of a three-carbon propanoate backbone with a methyl ester group at one terminus and a diethylamino group attached to the beta position [1] [4].
From a stereochemical perspective, the compound contains a tertiary amine nitrogen center that adopts a pyramidal geometry due to the lone pair of electrons [5]. The ester functionality maintains its characteristic planar configuration around the carbonyl carbon [1].
The compound possesses several standardized registry numbers and identifiers that facilitate its recognition across various chemical databases and regulatory systems [1] [2] [3].
| Registry Type | Identifier | Source |
|---|---|---|
| Chemical Abstracts Service Registry Number | 5351-01-9 | Chemical Abstracts Service [1] [2] [3] |
| PubChem Compound Identifier | 219165 | National Center for Biotechnology Information [1] [4] |
| MDL Number | MFCD08234499 | Molecular Design Limited [3] [6] [7] |
| Reaxys Registry Number | 1704167 | Elsevier Reaxys [3] [6] [7] |
| PubChem Substance Identifier | 468592297 | National Center for Biotechnology Information [3] [6] [7] |
| DSSTox Substance Identifier | DTXSID90276954 | Environmental Protection Agency [1] [4] |
| DSSTox Chemical Identifier | DTXCID30228114 | Environmental Protection Agency [1] [4] |
The Chemical Abstracts Service registry number 5351-01-9 serves as the primary identifier for this compound in most chemical databases and regulatory frameworks [1] [2] [3]. This number was assigned based on the compound's first registration in the Chemical Abstracts Service registry system [2].
The International Chemical Identifier string for this compound is InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3, providing a standardized textual representation of its molecular structure [1] [4]. The corresponding International Chemical Identifier Key is MGOYMBFCELTAHS-UHFFFAOYSA-N, which serves as a unique hash-based identifier [1] [4].
The Simplified Molecular Input Line Entry System representation is CCN(CC)CCC(=O)OC, offering a compact notation for the compound's structure [1] [4]. This notation clearly indicates the connectivity pattern and functional groups present in the molecule [1].
Methyl 3-(diethylamino)propanoate is known by various synonyms and alternative names across different chemical literature and commercial sources [2] [3] [6].
| Systematic Name | Alternative Designation | Context |
|---|---|---|
| Methyl 3-(diethylamino)propanoate | Primary International Union of Pure and Applied Chemistry name [1] [4] | Official nomenclature |
| 3-(Diethylamino)propionic acid methyl ester | Functional group-based name [2] [3] [6] | Chemical literature |
| Methyl 3-(diethylamino)propionate | Alternative ester nomenclature [2] [3] [6] | Commercial designation |
| 3-(Diethylamino)propanoic acid methyl ester | Systematic ester name [3] [6] [8] | Technical documentation |
| Methyl N,N-diethyl-beta-alaninate | Amino acid-based nomenclature [2] [3] [6] | Biochemical context |
| N,N-diethyl-beta-alanine methyl ester | Amino acid ester designation [1] [4] | Biochemical literature |
The designation as methyl N,N-diethyl-beta-alaninate reflects the compound's relationship to beta-alanine, where the amino group has been substituted with two ethyl groups and the carboxyl group has been esterified with methanol [2] [3] [6]. This nomenclature emphasizes the compound's derivation from the naturally occurring amino acid beta-alanine [9] [10].
The alternative name 3-(diethylamino)propionic acid methyl ester follows the systematic approach of naming esters by identifying the parent carboxylic acid and the alcohol component [2] [3] [6]. This nomenclature is frequently encountered in chemical supplier catalogs and technical specifications [3] [6] [8].
The structural classification of methyl 3-(diethylamino)propanoate varies across different chemical databases, reflecting diverse organizational schemes and classification criteria [1] [9] [10].
According to the ClassyFire chemical taxonomy system, this compound belongs to the class of organic compounds known as beta amino acid derivatives [9] [10]. These are amino acids having an amino group attached to the beta carbon atom, which in this case has been modified through N,N-diethylation and carboxyl esterification [9] [10].
| Classification Level | Category | Description |
|---|---|---|
| Kingdom | Organic compounds | Carbon-based molecular structures [9] [10] |
| Super Class | Organic acids and derivatives | Compounds containing carboxylic acid functionality [9] [10] |
| Class | Carboxylic acids and derivatives | Molecules with carboxyl or ester groups [9] [10] |
| Sub Class | Amino acids, peptides, and analogues | Compounds related to amino acid structures [9] [10] |
| Direct Parent | Beta amino acids and derivatives | Amino acids with beta-positioned amino groups [9] [10] |
The compound exhibits characteristics of both ester and tertiary amine functional groups, placing it within multiple classification categories [5]. As a tertiary amine, it contains a nitrogen atom bonded to three carbon atoms with no hydrogen atoms directly attached to the nitrogen [5].
In the context of pharmaceutical and medicinal chemistry databases, this compound is classified as a potential pharmaceutical intermediate due to its structural features that are common in bioactive molecules [11]. The presence of both ester and amine functionalities provides multiple sites for potential biological interactions [11].
From a structural database perspective, the compound's molecular framework is classified as an aliphatic acyclic compound, indicating the absence of ring structures and the presence of linear carbon chain arrangements [10]. This classification influences its physical properties and potential reactivity patterns [3] [6] [7].
Methyl 3-(diethylamino)propanoate possesses a molecular formula of C₈H₁₇NO₂ with a molecular weight of 159.23 g/mol [1] [2] [3]. The compound exhibits an achiral structure with no stereocenters, eliminating the possibility of stereoisomers [4]. The molecule consists of three distinct functional regions: a tertiary diethylamino group, a flexible three-carbon alkyl chain, and a methyl ester moiety.
The tertiary amine functionality represents the most distinctive structural feature, with the nitrogen atom bearing two ethyl substituents. This substitution pattern significantly influences the compound's basicity and hydrogen bonding capabilities [1] [3]. The diethylamino group contributes substantial steric bulk while maintaining the electron-donating properties characteristic of tertiary amines.
The propanoate backbone provides a flexible three-carbon linker between the amine and ester functionalities. This arrangement is characteristic of β-alanine derivatives, where the amino group is positioned at the β-carbon relative to the carboxyl group [5]. The flexible chain allows the molecule to adopt multiple conformations in solution, contributing to its versatility in different chemical environments.
The methyl ester group enhances the compound's lipophilicity and volatility while providing a reactive site for hydrolysis reactions [6] [7]. The ester carbonyl exhibits typical electrophilic character, making it susceptible to nucleophilic attack under appropriate conditions.
Bonding characteristics include six rotatable bonds, providing significant conformational flexibility [3]. The molecule contains no hydrogen bond donors but possesses three hydrogen bond acceptors: the carbonyl oxygen, ester oxygen, and nitrogen lone pair [3]. The calculated octanol-water partition coefficient (XLogP3-AA) of 0.8 indicates moderate lipophilicity [3].
The conformational behavior of methyl 3-(diethylamino)propanoate is governed by multiple rotational degrees of freedom, each contributing to the overall molecular flexibility. The presence of six rotatable bonds creates a complex conformational landscape with varying energy barriers and preferred orientations [3].
Tertiary amine rotations around the N-C(ethyl) bonds exhibit rotation barriers of approximately 2-4 kcal/mol [8]. These relatively low barriers enable rapid interconversion between different orientations of the ethyl substituents at room temperature. The preferred conformations typically adopt staggered arrangements to minimize steric interactions between the ethyl groups.
Ethyl group internal rotations possess barriers of 2-3 kcal/mol, allowing for facile rotation around the C-C bonds within each ethyl substituent [9]. These rotations typically favor a mixture of anti and gauche conformations, with the specific population depending on the local environment and intramolecular interactions.
Backbone conformational preferences are influenced by gauche effects and potential intramolecular interactions. The N-CH₂ bond rotation exhibits a barrier of 3-5 kcal/mol, with extended conformations generally preferred to minimize steric clashes [9] [10]. The central CH₂-CH₂ bond shows a lower barrier of 2-3 kcal/mol, with gauche effects potentially stabilizing certain conformations.
Ester group orientation is determined by the CH₂-CO and CO-OCH₃ rotations, with barriers of 1-2 kcal/mol each [9]. The ester carbonyl typically prefers anti arrangements relative to the alkyl chain to minimize steric interactions, while the methyl group exhibits essentially free rotation.
Studies of similar compounds indicate that solvent effects can significantly influence conformational preferences [11]. In polar solvents, conformations that maximize solvation of the tertiary amine and ester functionalities are favored, while nonpolar environments may promote more compact structures.
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. The diethylamino ethyl groups exhibit distinctive patterns with methyl protons appearing as triplets at 1.0-1.1 ppm (J ≈ 7 Hz) and methylene protons as quartets at 2.5-2.7 ppm (J ≈ 7 Hz) [12] [5].
The propanoate chain backbone shows two sets of methylene protons: the N-CH₂-CH₂- protons appear as a triplet at 2.6-2.8 ppm, while the CH₂-COO protons resonate as a triplet at 2.7-2.9 ppm [12] [5]. The ester methyl group produces a characteristic singlet at 3.6-3.8 ppm, consistent with typical methyl ester chemical shifts [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at 170-175 ppm, characteristic of ester carbonyls [5]. The methylene carbons of the propanoate chain appear at 30-35 ppm (CH₂-COO) and 54-58 ppm (N-CH₂-CH₂-), with the higher field shift reflecting the electron-donating effect of the nitrogen atom [5]. The diethylamino carbons resonate at 46-48 ppm (CH₂) and 11-13 ppm (CH₃), while the ester methyl carbon appears at 51-52 ppm [5].
Coupling patterns in the proton spectrum reflect the connectivity and stereochemical relationships. The ethyl groups show classical first-order coupling with clear triplet-quartet patterns. The propanoate chain exhibits more complex coupling due to the overlapping chemical shifts of the methylene groups [12] [5].
Infrared spectroscopy provides crucial information about the functional groups present in methyl 3-(diethylamino)propanoate. The most prominent feature is the ester carbonyl stretch at approximately 1732 cm⁻¹, falling within the expected range of 1730-1750 cm⁻¹ for aliphatic esters [13] [14]. This strong absorption represents the characteristic C=O stretching vibration of the ester functionality.
The aliphatic C-H stretching region spans 2800-3000 cm⁻¹, with multiple overlapping bands at approximately 2970, 2930, and 2870 cm⁻¹ [13] [15]. These absorptions arise from the various methyl and methylene groups throughout the molecule, including the diethylamino substituents and the propanoate chain.
The ester C-O stretching vibrations follow the characteristic "Rule of Three" pattern for esters [13]. The asymmetric C-C-O stretch appears at approximately 1193 cm⁻¹ (range 1180-1220 cm⁻¹), while the asymmetric O-C-C stretch occurs around 1050 cm⁻¹ (range 1040-1100 cm⁻¹) [13] [14]. These strong absorptions confirm the presence and nature of the ester linkage.
Tertiary amine vibrations are characteristically difficult to identify in infrared spectra [15] [16]. The C-N stretching modes fall in the range of 1020-1250 cm⁻¹ but appear as weak to medium intensity absorptions that overlap with other molecular vibrations [15]. Unlike primary and secondary amines, tertiary amines lack characteristic N-H stretching bands, making their identification challenging through infrared spectroscopy alone [17] [15] [16].
Additional vibrational modes include CH₂ bending at approximately 1460 cm⁻¹, CH₃ bending at 1380 cm⁻¹, and various C-C stretching modes throughout the 1000-1300 cm⁻¹ region [13]. The fingerprint region (600-1500 cm⁻¹) contains complex skeletal vibrations that provide a unique spectroscopic signature for the compound.
Mass spectrometric analysis of methyl 3-(diethylamino)propanoate reveals detailed fragmentation patterns and molecular ion characteristics. The molecular ion peak appears at m/z 159.12538 [M]⁺ with high accuracy mass measurement confirming the molecular formula C₈H₁₇NO₂ [1].
Protonated molecular ion [M+H]⁺ occurs at m/z 160.13321 with a predicted collision cross section (CCS) of 137.2 Ų [1]. This represents the most abundant ionization product under positive electrospray ionization conditions. Additional adduct ions include [M+Na]⁺ at m/z 182.11515 (CCS 143.1 Ų) and [M+NH₄]⁺ at m/z 177.15975 (CCS 158.6 Ų) [1].
Fragmentation pathways typically involve loss of the methyl ester group, producing ions corresponding to the diethylamino propanoic acid moiety. The [M+H-H₂O]⁺ ion at m/z 142.12319 suggests dehydration processes, while larger adducts like [M+CH₃COO]⁻ at m/z 218.13978 indicate acetate coordination under negative ionization conditions [1].
Negative ion mode produces [M-H]⁻ at m/z 158.11865 and various anionic adducts including [M+HCOO]⁻ at m/z 204.12413 [1]. The collision cross section values provide additional structural information, with larger adducts showing increased CCS values reflecting their extended conformations in the gas phase.
Crystallographic studies of methyl 3-(diethylamino)propanoate are limited in the available literature, likely due to the compound's liquid state at room temperature (boiling point 81°C at 20 mmHg) [6] [7]. The absence of specific crystallographic data for this compound necessitates analysis of related structures to infer probable solid-state behavior.
Analogous compounds provide insight into potential crystallographic behavior. Related β-alanine derivatives and diethylamino-containing esters typically crystallize in common space groups such as P2₁/c or P-1, depending on the specific substitution patterns and intermolecular interactions [18] [19] [20].
Potential crystal packing would likely be dominated by van der Waals interactions between the alkyl chains and weak dipolar interactions involving the ester carbonyl groups. The absence of hydrogen bond donors in the molecule limits the formation of strong intermolecular hydrogen bonding networks, suggesting that crystal packing would rely primarily on dispersion forces [18] [19].
Molecular conformation in the crystalline state would be expected to adopt extended conformations to minimize steric interactions between neighboring molecules. The flexible nature of the propanoate chain would allow accommodation of crystal packing constraints while maintaining favorable intermolecular contacts [19] [20].
Thermal properties suggest that the compound has limited thermal stability in the solid state, with the relatively low boiling point indicating weak intermolecular forces [6] [7]. Any crystalline modification would likely exhibit significant thermal motion and potentially disorder in the ethyl substituents.
Future crystallographic studies would benefit from low-temperature data collection to stabilize potential crystalline phases and reduce thermal motion. Co-crystallization with appropriate hydrogen bond acceptors might facilitate crystal formation and provide detailed structural information about the preferred molecular conformations and intermolecular interactions [18] [19] [20].